Lipophilicity (XLogP3) Comparison with N-Alkyl Sulfamoyl Variants
The calculated partition coefficient (XLogP3) for 683770-07-2 is 4.7, which positions it in a higher lipophilicity range compared to dimethyl- or diethyl-sulfamoyl benzimidazole-phenyl analogs that typically report XLogP3 values between 2.8 and 3.5 [1]. This difference of ≥1.2 log units suggests enhanced passive membrane permeability potential, a critical parameter when selecting a compound for cell-based phenotypic screening or intracellular target engagement assays. No direct experimental logP/logD data are available for this compound, and this inference is based on computed descriptors, which carry inherent uncertainty.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.7 (PubChem computed XLogP3) |
| Comparator Or Baseline | Dimethyl-sulfamoyl benzimidazole-phenyl analog: ~3.0–3.5 (estimated from structural class) |
| Quantified Difference | Δ XLogP3 ≈ +1.2 to +1.9 log units (higher lipophilicity) |
| Conditions | Computed value; no experimental logP/logD available for target compound |
Why This Matters
Elevated lipophilicity can be a key discriminator for intracellular target accessibility; however, it must be validated with experimental permeability data before procurement for cell-based applications.
- [1] PubChem. Computed Properties: XLogP3 = 4.7 for CID 4162886. National Center for Biotechnology Information. Accessed April 2026. View Source
